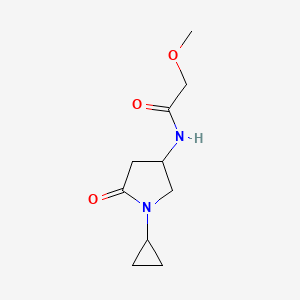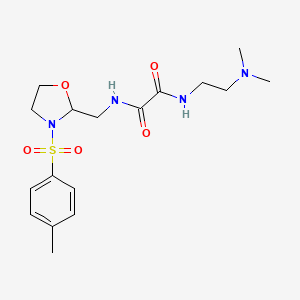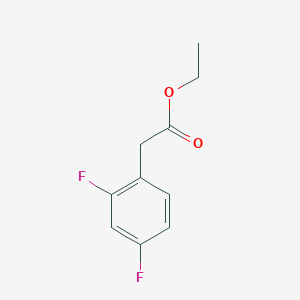![molecular formula C15H12FN3OS B2755051 N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-67-9](/img/structure/B2755051.png)
N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a compound that has been studied for its potential antiproliferative activities . It’s part of a series of imidazo[2,1-b]thiazole derivatives that have been tested for their in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types .
Aplicaciones Científicas De Investigación
Anticancer Properties
N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide and its derivatives have been explored for their anticancer activities. One study synthesized and evaluated the biological activity of novel analogues of this compound on leukemia cells. The analogues showed promising cytotoxicity, suggesting potential as chemotherapeutic agents. Specifically, certain derivatives exhibited strong cytotoxic effects, indicating their utility in cancer therapy. The mechanism of action for one potent derivative involved inducing apoptosis without cell cycle arrest, highlighting its therapeutic potential (Karki et al., 2011).
Another study focused on newly synthesized BRAF inhibitors containing the 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffold, showing cytotoxic activity against colon cancer and melanoma cell lines. These findings underscore the potential of these compounds in targeting specific cancer pathways, with one compound demonstrating a significant inhibitory effect against BRAF-mutated melanoma (Abdel‐Maksoud et al., 2019).
Antituberculosis Activity
Research into imidazo[2,1-b]thiazole derivatives has also uncovered their efficacy as anti-tuberculosis agents. A particular focus has been on imidazo[2,1-b]thiazole-5-carboxamides, showing nanomolar potency against both replicating and drug-resistant Mycobacterium tuberculosis strains. These compounds demonstrated low toxicity to non-target cells, suggesting a favorable therapeutic index. Their mechanism of action involves targeting QcrB, a component critical for mycobacterial electron transport, indicating a novel approach to tackling tuberculosis. This specificity and potency underscore the potential of these derivatives in developing new anti-tuberculosis therapies (Moraski et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetPantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.
Mode of Action
It is suggested that similar compounds may interact with their targets via aradical pathway . This typically involves the transfer of an electron from the compound to the target molecule, leading to changes in the target’s structure and function.
Pharmacokinetics
Similar compounds have been designed within silico ADMET predictions , suggesting that they may have favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Result of Action
Similar compounds have shownantimycobacterial activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis. This could potentially lead to a decrease in the severity of tuberculosis infections.
Propiedades
IUPAC Name |
N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c16-10-3-1-9(2-4-10)12-7-19-13(8-21-15(19)18-12)14(20)17-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUUMOOBPNMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754969.png)

![propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2754972.png)

![1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2754978.png)
![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2754979.png)
![ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2754980.png)
![1-[1-(2-Chlorobenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2754981.png)


![Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2754987.png)
![N-[(3-methoxyphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2754988.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2754991.png)
